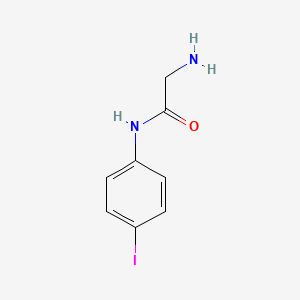
2-amino-N-(4-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(4-iodophenyl)acetamide is an organic compound with the molecular formula C8H9IN2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 4-iodophenyl group and an amino group is attached to the alpha carbon of the acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-iodophenyl)acetamide typically involves the reaction of 4-iodoaniline with chloroacetyl chloride to form N-(4-iodophenyl)chloroacetamide, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Step 1 Formation of N-(4-iodophenyl)chloroacetamide:
Step 2 Formation of this compound:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-iodophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Deiodinated derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
2-amino-N-(4-iodophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-iodoacetanilide: Similar structure but lacks the amino group.
N-(4-iodophenyl)acetamide: Similar structure but lacks the amino group.
2-amino-N-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-amino-N-(4-iodophenyl)acetamide is unique due to the presence of both the iodine atom and the amino group, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution reactions, while the amino group contributes to its potential biological activity.
Properties
Molecular Formula |
C8H9IN2O |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
2-amino-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H9IN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |
InChI Key |
PNWCWXLRXGAVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















